N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHHGXCHZGUVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is attached using nucleophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Propyl Substituents
Y205-7732 (2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide)
- Key Differences : Replaces the pyrrole group with a morpholine ring.
- Impact : Morpholine’s oxygen atom increases polarity, reducing lipophilicity (logP = 0.64) compared to the pyrrole-containing target compound (estimated logP > 1.0). Morpholine’s hydrogen-bonding capacity may enhance solubility but reduce membrane permeability relative to pyrrole .
- Molecular Weight : 296.34 g/mol (vs. target compound’s estimated 276.3 g/mol).
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Key Differences: Features a dimethylamino-propyl chain and an indazole-fluorophenyl acetamide moiety.
- The indazole ring may improve target engagement (e.g., TRYS inhibition, EC50 = 6.9 mM) compared to the target compound’s simpler phenoxy group .
Analogues with Modified Acetamide Linkages
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
- Key Differences: Replaces the phenoxy group with a sulfanyl linkage and a 3-methylphenyl substituent.
- The methyl group may sterically hinder target binding compared to the target compound’s unsubstituted phenoxy group .
BT-O2D (PROTAC Derivative with 4-fluorobenzyl Group)
- Key Differences : Incorporates a 4-fluorobenzyl group in a proteolysis-targeting chimera (PROTAC) framework.
- Impact : The fluorobenzyl moiety serves as a targeting ligand for protein degradation, diverging from the target compound’s likely enzyme inhibition mechanism. The complex structure increases molecular weight (~700–800 g/mol) and may reduce oral bioavailability .
Data Table: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects: Pyrrole vs. Morpholine/Dimethylamino: Pyrrole’s aromaticity and moderate lipophilicity balance solubility and membrane permeability, whereas morpholine and dimethylamino groups prioritize solubility at the expense of permeability . Fluorophenoxy vs. Sulfanyl/Indazole: The fluorophenoxy group offers metabolic stability and moderate electronic effects, while sulfanyl/indazole groups prioritize target affinity or redox activity .
Biological Implications: TRYS inhibitors like DDU86439 highlight the importance of heterocyclic acetamide substituents for potency, suggesting that the target compound’s pyrrole-phenoxy combination may require optimization for similar efficacy . PROTAC derivatives (e.g., BT-O2D) demonstrate the versatility of fluorinated aromatics in advanced therapeutic modalities, though their complexity contrasts with the target compound’s simplicity .
Biological Activity
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide, identified by its CAS number 1226447-24-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring, a propyl chain, and a 4-fluorophenoxy group. Its molecular weight is approximately 276.31 g/mol. The compound's structural characteristics contribute to its interaction with biological targets, influencing its pharmacological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, which may lead to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Comparative Antibacterial Activity
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | E. coli and S. aureus |
The minimum inhibitory concentration (MIC) values for various compounds indicate that the pyrrole-based derivatives exhibit promising antibacterial properties, potentially positioning them as leads for further development in antimicrobial therapy .
Study on Pyrrole Derivatives
A study published in MDPI explored the antibacterial activity of pyrrole derivatives, revealing that compounds with similar structural features to this compound showed effective inhibition against Gram-positive bacteria with MIC values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications in the structure can enhance biological activity.
Pharmacological Investigations
In pharmacological investigations, the compound has been evaluated for its potential as an anticancer agent. Research indicates that compounds containing the pyrrole moiety can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Optimization of Structure : Further chemical modifications could enhance its potency and selectivity against specific pathogens or cancer cell lines.
- Mechanistic Studies : Detailed studies on the mechanism of action will help elucidate how this compound interacts at the molecular level with biological targets.
- Clinical Trials : Promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-fluorophenoxy)acetamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- React 4-fluorophenoxyacetic acid with 3-(1H-pyrrol-1-yl)propylamine in the presence of a coupling agent (e.g., EDCI/HOBt) under anhydrous conditions .
- Purify via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (>95%) and NMR (e.g., verifying aromatic protons at δ 6.8–7.2 ppm for fluorophenyl and pyrrole groups) .
Q. How should researchers characterize the molecular interactions of this compound with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Perform in vitro binding assays (e.g., radioligand displacement studies) using targets like G protein-coupled receptors (GPCRs) or ion channels, given structural analogs (e.g., acetamide derivatives) show affinity for such targets .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (e.g., , ) .
Q. What analytical techniques are critical for confirming the compound’s stability under experimental conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Key degradation products may include hydrolyzed acetamide or oxidized pyrrole derivatives .
- Use differential scanning calorimetry (DSC) to assess thermal stability and identify melting points .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Systematically modify substituents (e.g., fluorophenyl to chlorophenyl, pyrrole to pyrazole) and evaluate changes in potency using in vitro assays (e.g., IC₅₀ in enzyme inhibition) .
- Prioritize substitutions at the pyrrole nitrogen or acetamide linker based on computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. What strategies resolve contradictions between experimental and calculated pharmacokinetic data (e.g., logBB values)?
- Methodological Answer :
- Compare experimental logBB (blood-brain barrier permeability) with calculated values (e.g., using Molinspiration or ACD/Labs). Discrepancies may arise from unaccounted active transport mechanisms or protein binding .
- Validate with in vivo microdialysis or PET imaging in rodent models to measure brain penetration .
Q. How can researchers elucidate the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- Administer the compound to hepatocyte cultures or liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF-MS. Key phase I metabolites may include hydroxylation at the pyrrole ring or N-dealkylation .
- Use cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
Data-Driven Insights from Evidence
- Structural analogs (e.g., 2-(4-fluorophenyl)acetamide derivatives) demonstrate GPCR modulation and CNS activity, suggesting potential neuropharmacological applications .
- logBB values for related acetamides (e.g., -0.46 for N-[3-(3-piperidin-1-ylmethyl-phenoxy)-propyl]-acetamide) indicate moderate blood-brain barrier penetration, guiding dosing regimens .
- Synthetic challenges include avoiding byproducts from pyrrole ring instability; rigorous nitrogen atmosphere and low-temperature conditions are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
